O-nonyl N-ethylcarbamothioate
Description
O-Nonyl N-ethylcarbamothioate is a thiocarbamate derivative characterized by a nonyl (C9H19) group attached to the oxygen atom and an ethyl (C2H5) group bonded to the nitrogen of the carbamothioate backbone. Its molecular formula is C12H25NOS, with a molecular weight of 231.4 g/mol. Thiocarbamates are widely used in industrial applications, including agrochemicals, pharmaceuticals, and surfactants, due to their reactivity and ability to act as intermediates in synthesis .
Properties
CAS No. |
120904-30-5 |
|---|---|
Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
O-nonyl N-ethylcarbamothioate |
InChI |
InChI=1S/C12H25NOS/c1-3-5-6-7-8-9-10-11-14-12(15)13-4-2/h3-11H2,1-2H3,(H,13,15) |
InChI Key |
PASNELXFAZOGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=S)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-nonyl N-ethylcarbamothioate typically involves the reaction of nonyl alcohol with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
O-nonyl N-ethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates.
Scientific Research Applications
O-nonyl N-ethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of O-nonyl N-ethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and inferred physicochemical properties of O-nonyl N-ethylcarbamothioate with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Branching | logP<sup>a</sup> | Water Solubility<sup>b</sup> |
|---|---|---|---|---|---|---|
| This compound | C12H25NOS | 231.4 | C9 (linear) | No | ~5.2 | Low (<0.1 mg/L) |
| O-Isobutyl N-ethylcarbamothioate | C7H15NOS | 161.3 | C4 (branched) | Yes | ~2.8 | Moderate (~50 mg/L) |
| O-Ethyl N-ethylcarbamothioate | C5H11NOS | 133.2 | C2 (linear) | No | ~1.5 | High (>500 mg/L) |
<sup>a</sup>logP (octanol-water partition coefficient) estimated using alkyl chain contributions . <sup>b</sup>Solubility trends inferred from chain length and polarity.
Key Observations:
- Alkyl Chain Impact: The nonyl derivative’s long linear chain increases molecular weight and lipophilicity (higher logP), reducing water solubility compared to shorter-chain analogs.
- Branching Effects: O-Isobutyl N-ethylcarbamothioate (C7H15NOS) exhibits lower logP than its linear-chain counterparts due to reduced molecular packing efficiency, improving solubility slightly .
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